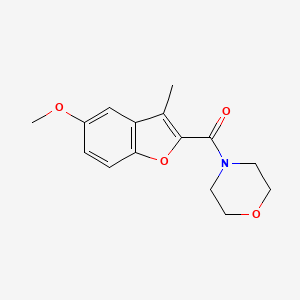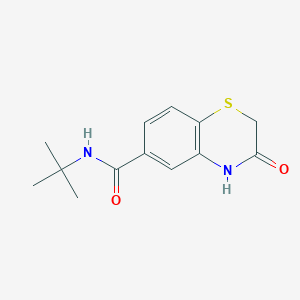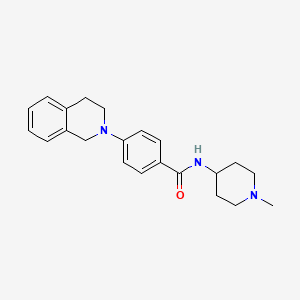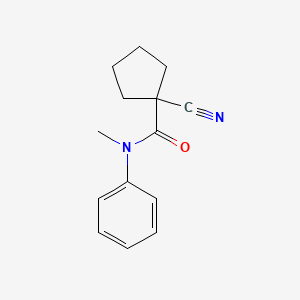
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. The blockade of the NMDA receptor by 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can induce a state of NMDA receptor hypofunction, which has been proposed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to induce a state of NMDA receptor hypofunction, which can lead to various biochemical and physiological effects. In animal models, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to impair learning and memory, induce locomotor hyperactivity, and increase the release of dopamine and glutamate in the brain. These effects are consistent with the proposed role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has several advantages as a tool for scientific research. It is a potent and selective blocker of the NMDA receptor, which allows for the precise manipulation of the receptor's function. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also some limitations to the use of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide in lab experiments. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been shown to induce locomotor hyperactivity and other behavioral effects, which can complicate the interpretation of experimental results. Additionally, the long-term effects of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide on the brain are not well understood, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide. One area of research is the development of more selective and potent NMDA receptor antagonists, which can be used to better understand the function of the receptor and its role in neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of NMDA receptor hypofunction induced by 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, which may have implications for the development of new therapies for neurological and psychiatric disorders. Finally, the use of 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide in combination with other drugs or therapies may also be explored, as it may have synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can be synthesized by the reaction of N-methylcyclopentanone with phenylacetonitrile in the presence of a strong base, followed by the addition of a carboxylic acid derivative. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been widely used in scientific research as a tool to study the function of the NMDA receptor. By blocking the receptor, 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can induce a state of NMDA receptor hypofunction, which mimics the pathological conditions observed in various neurological and psychiatric disorders. 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(12-7-3-2-4-8-12)13(17)14(11-15)9-5-6-10-14/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHAOUIFYRQEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
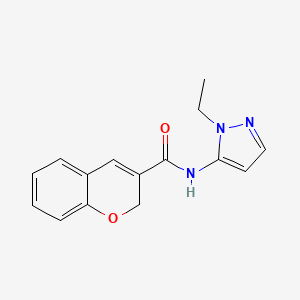
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
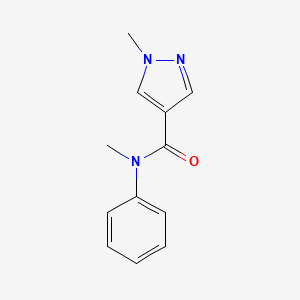
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
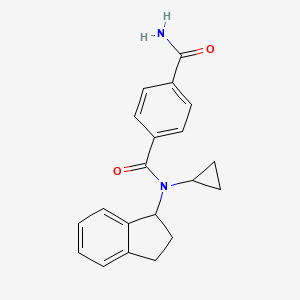
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
